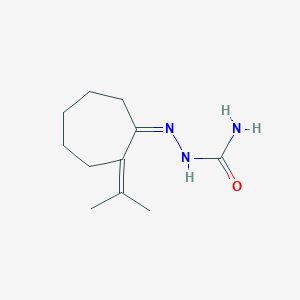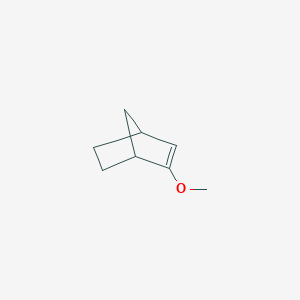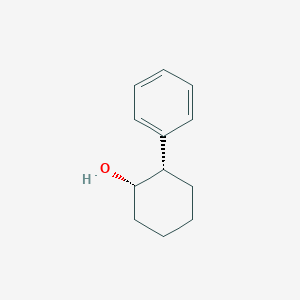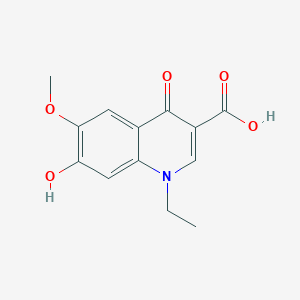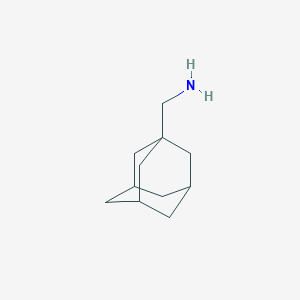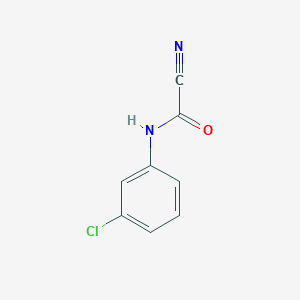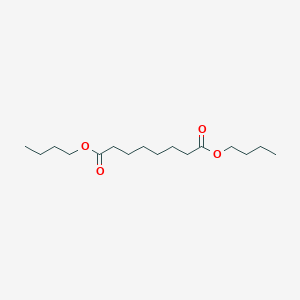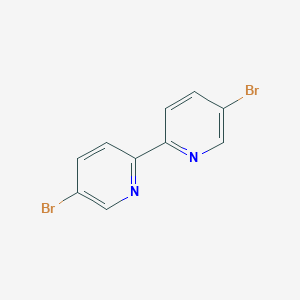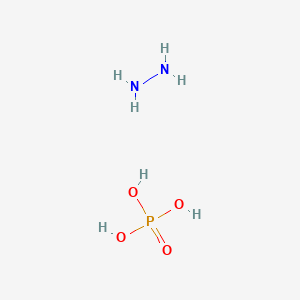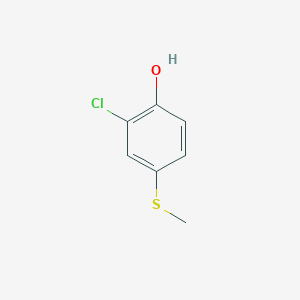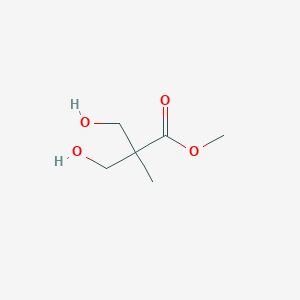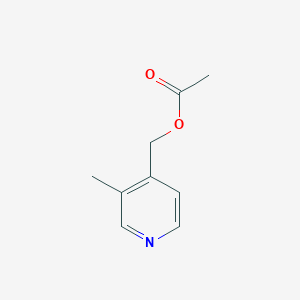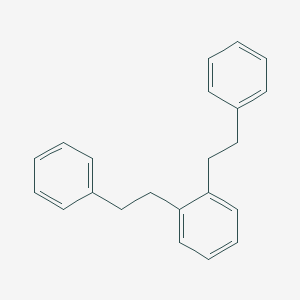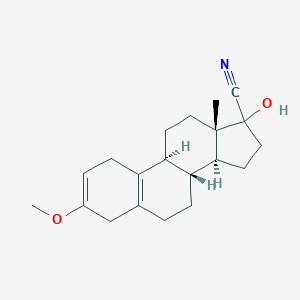
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile, also known as HEC, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). HEC has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
Mechanism Of Action
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile exerts its anti-cancer effects by binding to estrogen receptors (ERs) in cancer cells. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile acts as an antagonist of ERs in breast and ovarian cancer cells, which means it blocks the effects of estrogen on these cells. In prostate cancer cells, 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile acts as an agonist of ERs, which means it activates the effects of estrogen on these cells. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile also inhibits the activity of enzymes involved in the biosynthesis of estrogen, which further reduces the levels of estrogen in cancer cells.
Biochemical And Physiological Effects
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has been shown to have several biochemical and physiological effects on cancer cells. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile inhibits the expression of genes involved in cell proliferation and survival, which leads to the inhibition of cancer cell growth. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile also induces the expression of genes involved in apoptosis, which leads to the death of cancer cells. Moreover, 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has been shown to modulate the activity of signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Advantages And Limitations For Lab Experiments
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has several advantages for lab experiments. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile is a synthetic compound, which means it can be easily synthesized and purified in large quantities. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile is also stable and has a long shelf life, which makes it easy to store and transport. However, 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has some limitations for lab experiments. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile is a relatively new compound, which means its effects and mechanisms of action are not fully understood. Moreover, 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has some potential side effects, such as liver toxicity, which need to be further investigated.
Future Directions
There are several future directions for the research on 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile. First, the effects and mechanisms of action of 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile need to be further investigated in different types of cancer cells and animal models. Second, the potential side effects of 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile need to be further studied to ensure its safety for human use. Third, the development of more potent and selective 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile analogs could lead to the discovery of new anti-cancer drugs. Fourth, the combination of 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile with other anti-cancer drugs could lead to synergistic effects and improved cancer treatment outcomes. Finally, the development of new drug delivery systems for 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile could improve its bioavailability and efficacy.
Synthesis Methods
The synthesis of 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile involves the reaction of 2-hydroxyestradiol with acetonitrile in the presence of a strong acid catalyst. The resulting product is then purified using column chromatography to obtain pure 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile. The yield of 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile can be improved by optimizing the reaction conditions and purification methods.
Scientific Research Applications
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has been widely used in scientific research for its potential applications in cancer treatment. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has been shown to inhibit the growth of various cancer cells, including breast, prostate, and ovarian cancer cells. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Moreover, 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors.
properties
CAS RN |
17006-17-6 |
|---|---|
Product Name |
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile |
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-17-hydroxy-3-methoxy-13-methyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile |
InChI |
InChI=1S/C20H27NO2/c1-19-9-7-16-15-6-4-14(23-2)11-13(15)3-5-17(16)18(19)8-10-20(19,22)12-21/h4,16-18,22H,3,5-11H2,1-2H3/t16-,17-,18+,19+,20?/m1/s1 |
InChI Key |
MEEGGHJZTZFSBQ-WYGKVCCSSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#N)O)CCC4=C3CC=C(C4)OC |
SMILES |
CC12CCC3C(C1CCC2(C#N)O)CCC4=C3CC=C(C4)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#N)O)CCC4=C3CC=C(C4)OC |
Other CAS RN |
17006-17-6 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



